N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]glycine
Overview
Description
N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]glycine is a useful research compound. Its molecular formula is C14H16N2O4 and its molecular weight is 276.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.11100700 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Glycine Derivatives and Synthesis
Synthesis and Biological Activities
Glycine derivatives have been a point of interest in the synthesis of complex molecules. A study by Du-Qiang Luo et al. (2013) isolated a new glycine derivative, podocarpiamide, from the fermentation broth of the plant endophytic fungus Pestalotiopsis podocarpi, highlighting the diversity of natural sources for such compounds. This derivative, along with others like 1-methoxy-1H-indol-3-ethanol, showcases the variety of structures glycine can form and their potential biological activities (Du-Qiang Luo et al., 2013).
Role in Metabolism and Health
Glycine plays a critical role in metabolic regulation, antioxidative reactions, and neurological function. Studies have shown its importance in preventing tissue injury, enhancing antioxidative capacity, promoting protein synthesis, and treating metabolic disorders (Weiwei Wang et al., 2013). Furthermore, glycine's efficacy in improving health and supporting the growth and well-being in humans and animals has been documented, emphasizing its potential in preventing diseases and disorders (Meerza Abdul Razak et al., 2017).
Chemical Synthesis and Applications
The synthesis of glycine and taurine conjugates of bile acids using improved procedures highlights the chemical versatility of glycine derivatives and their applications in various fields, including medicinal chemistry (K. Tserng et al., 1977).
Glycine in Environmental and Agricultural Contexts
The study on glyphosate [N-(phosphonomethyl)glycine] and its role as a widely used herbicide further showcases the application of glycine derivatives in agriculture. Despite its benefits, the development of glyphosate-resistant weeds has posed challenges, leading to the exploration of alternative compounds and methods for weed control (Daniel P. Walker et al., 2019).
Properties
IUPAC Name |
2-[3-(7-methoxyindol-1-yl)propanoylamino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-20-11-4-2-3-10-5-7-16(14(10)11)8-6-12(17)15-9-13(18)19/h2-5,7H,6,8-9H2,1H3,(H,15,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZATCRZICTAEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CCC(=O)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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